(3E)-4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1,1,1-trifluoropent-3-en-2-one
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Overview
Description
(E)-4-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the enone structure through an aldol condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(E)-4-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-4-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE
- (E)-4-{[(1-ETHYL-1H-IMIDAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE
Uniqueness
The presence of the trifluoromethyl group and the pyrazole ring in (E)-4-{[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}-1,1,1-TRIFLUORO-3-PENTEN-2-ONE distinguishes it from similar compounds. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14F3N3O |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
(E)-4-[(2-ethylpyrazol-3-yl)methylamino]-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C11H14F3N3O/c1-3-17-9(4-5-16-17)7-15-8(2)6-10(18)11(12,13)14/h4-6,15H,3,7H2,1-2H3/b8-6+ |
InChI Key |
CCERSVZNSVBKMZ-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)CN/C(=C/C(=O)C(F)(F)F)/C |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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